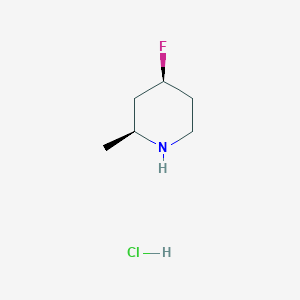![molecular formula C50H38N4 B12098760 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is a complex organic compound known for its unique photophysical properties. It is primarily used in the field of organic electronics, particularly in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). The compound’s structure allows it to exhibit high photoluminescence quantum yields and efficient charge-transporting capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the acridine derivative: This involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with a suitable halogenated benzene derivative under basic conditions.
Coupling reaction: The acridine derivative is then coupled with a phthalonitrile derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .
Aplicaciones Científicas De Investigación
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile has a wide range of applications in scientific research:
Medicine: Explored for use in photodynamic therapy and as a fluorescent probe for detecting biological molecules.
Industry: Employed in the production of high-efficiency OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile exerts its effects is primarily based on its ability to undergo thermally activated delayed fluorescence (TADF). This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state, resulting in the emission of light. The molecular targets and pathways involved include the interaction with host materials in OLEDs, leading to efficient energy transfer and light emission .
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone: Another TADF material with similar photophysical properties but different chemical structure.
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone: A green TADF emitter with a different emission wavelength and photophysical characteristics.
Uniqueness
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is unique due to its specific structural features that allow for high photoluminescence quantum yields and efficient charge-transporting capabilities. Its ability to function as a blue dopant material in TADF-OLED devices sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C50H38N4 |
|---|---|
Peso molecular |
694.9 g/mol |
Nombre IUPAC |
4,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C50H38N4/c1-49(2)41-13-5-9-17-45(41)53(46-18-10-6-14-42(46)49)37-25-21-33(22-26-37)39-29-35(31-51)36(32-52)30-40(39)34-23-27-38(28-24-34)54-47-19-11-7-15-43(47)50(3,4)44-16-8-12-20-48(44)54/h5-30H,1-4H3 |
Clave InChI |
ACWZCRCBTKBMGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)


![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
